molecular formula C16H9ClN2O3S2 B6028591 5-(3-chlorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3-chlorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6028591
M. Wt: 376.8 g/mol
InChI Key: UXONNHAMQDBNOA-ZSOIEALJSA-N
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Description

5-(3-chlorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound with potential applications in scientific research. It belongs to the class of thiazolidinones and has been studied for its various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cellular processes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-chlorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as a versatile tool for studying various cellular processes. It has been shown to have multiple biological effects, making it useful for investigating different pathways and mechanisms. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on 5-(3-chlorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential as an anticancer agent. Further studies could investigate its efficacy in different cancer types and its mechanism of action in inducing apoptosis. Another area of interest is its potential as an enzyme inhibitor, particularly in the field of drug discovery. Additionally, further studies could investigate its potential as an antioxidant and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of 5-(3-chlorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-chlorobenzaldehyde and 3-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been optimized for high yield and purity.

Scientific Research Applications

5-(3-chlorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its antibacterial, antifungal, anti-inflammatory, and anticancer properties. It has also been investigated for its potential as an antioxidant and enzyme inhibitor.

properties

IUPAC Name

(5Z)-5-[(3-chlorophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O3S2/c17-11-4-1-3-10(7-11)8-14-15(20)18(16(23)24-14)12-5-2-6-13(9-12)19(21)22/h1-9H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXONNHAMQDBNOA-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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